![molecular formula C6H7N5O2 B1329675 1,3-Dimethyl-8-azaxanthin CAS No. 2278-15-1](/img/structure/B1329675.png)
1,3-Dimethyl-8-azaxanthin
Overview
Description
1,3-Dimethyl-8-azaxanthin is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. This compound is known for its unique structure, which includes a nitrogen atom in the xanthine ring, making it an azaxanthine derivative. It has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-8-azaxanthin can be synthesized through several synthetic routes. One common method involves the methylation of 8-azaxanthine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
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Chemistry :
- Model Compound : It serves as a model compound for studying purine derivatives and their reactivity. Its unique structure allows researchers to explore the chemical behavior of nitrogen-containing heterocycles.
- Tautomerism Studies : Research has focused on the tautomeric forms of 1,3-Dimethyl-8-azaxanthin, revealing insights into its stability and reactivity compared to other purines .
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Biology :
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This property is crucial for understanding its potential as a therapeutic agent.
- Nucleic Acid Interaction : this compound can interact with nucleic acids without substituting existing bases, potentially expanding the genetic alphabet and influencing protein synthesis .
-
Medicine :
- Therapeutic Potential : Ongoing research is investigating its anti-inflammatory and antioxidant properties. These characteristics make it a candidate for treating various conditions linked to oxidative stress and inflammation.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of xanthine may protect neurons from oxidative damage, indicating potential applications in neurodegenerative diseases .
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Industry :
- Pharmaceutical Development : The compound's unique properties make it valuable in the development of new pharmaceuticals, particularly those targeting oxidative stress-related conditions.
The biological activity of this compound is influenced by its structural features. Its fluorescence properties allow it to act as a probe in enzymatic studies and facilitate interactions with reactive oxygen species (ROS). This interaction is critical for understanding its role in biological systems and potential therapeutic applications.
Case Studies
- Tautomerism and Reactivity : A study highlighted the stability of different tautomeric forms of this compound using theoretical methods. The findings indicated that the N7-H form is more stable than N9-H by approximately 8 kcal/mol in the gas phase, which has implications for its reactivity and interaction with biological targets .
- Neuroprotective Research : Investigations into the neuroprotective effects of related compounds have shown promise in protecting against oxidative stress in neuronal cells. These studies suggest that similar mechanisms may be applicable to this compound, warranting further exploration into its therapeutic potential against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-azaxanthin involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
1,3-Dimethyl-8-azaxanthin can be compared with other similar compounds, such as:
8-Azaxanthine: The parent compound, which lacks the methyl groups at positions 1 and 3.
1,3-Dimethylxanthine:
Caffeine: A well-known stimulant that is structurally similar but has additional methyl groups.
The uniqueness of this compound lies in its specific structure, which combines the features of both methylated xanthines and azaxanthines, leading to distinct chemical and biological properties.
Biological Activity
1,3-Dimethyl-8-azaxanthin is a nitrogen-containing derivative of xanthine, classified as an azapurine compound. Its unique structure, which includes two methyl groups at the first and third positions and a nitrogen atom at the eighth position of the xanthine backbone, significantly influences its biological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of this compound typically involves the methylation of uracil derivatives or related compounds. Common methods include:
- Reaction of dimethylurea with 8-azapurines under specific conditions.
- Regioselective N-alkylation processes to achieve structural modifications.
The compound's fluorescence properties make it a potential probe in enzymatic studies and contribute to its biological activity by allowing interactions with reactive oxygen species (ROS) .
Antioxidant Properties
This compound exhibits significant antioxidant activity. In vitro assays have demonstrated its ability to scavenge free radicals, which is beneficial for managing oxidative stress-related conditions such as diabetes. Derivatives of this compound have shown improved antioxidant effects compared to traditional compounds like theophylline .
Enzyme Inhibition
The compound has been studied for its interaction with various enzymes:
- Urate oxidase : Molecular docking studies reveal that this compound can act as a potential inhibitor of urate oxidase, relevant for treating gout .
- USP28 : Triazolopyrimidine derivatives of this compound have been identified as potent inhibitors of USP28, a protein associated with cancer development. One derivative exhibited an IC50 value of 1.10 ± 0.02 μmol/L and a Kd of 40 nmol/L .
Antiproliferative Activity
Research indicates that derivatives of this compound possess antiproliferative properties against various cancer cell lines. The MTT assay results show moderate to good activity against selected cancer types, suggesting potential applications in cancer therapy .
The biological effects of this compound are attributed to its interaction with molecular targets:
- Enzyme Binding : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interactions.
- Nucleic Acid Interaction : It may also interact with nucleic acids, influencing their structural integrity and function .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Two methyl groups; nitrogen at C8 | Antioxidant; enzyme inhibition |
Theophylline | Methyl groups at C1 and C3 | Antiasthmatic; mild antioxidant |
Caffeine | Methyl groups at C1, C3, and C7 | Stimulant; adenosine receptor antagonist |
Study on Antioxidant Effects
A study evaluated the antioxidant activity of various derivatives of this compound using DPPH and ABTS radical scavenging assays. Results indicated that some derivatives had significantly enhanced antioxidant capabilities compared to their parent compound.
Cancer Cell Line Evaluation
In another study focusing on antiproliferative effects, several derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBPNLSRKSFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNN=C2C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177318 | |
Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2278-15-1 | |
Record name | 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2278-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002278151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyl-8-azaxanthin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Dimethyl-8-azaxanthin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE | |
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